molecular formula C11H18N2 B1584896 Undecanedinitrile CAS No. 71172-36-6

Undecanedinitrile

Cat. No.: B1584896
CAS No.: 71172-36-6
M. Wt: 178.27 g/mol
InChI Key: ISIQQQYKUPBYSL-UHFFFAOYSA-N
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Description

Undecanedinitrile, also known as 1,9-dicyanononane, is an organic compound with the molecular formula C11H18N2. It is a dinitrile, meaning it contains two nitrile groups (-C≡N) attached to a hydrocarbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: Undecanedinitrile can be synthesized through several methods. One common approach involves the reaction of 1,9-dibromononane with sodium cyanide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by nitrile groups .

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrocyanation of 1,9-decadiene. This process involves the addition of hydrogen cyanide (HCN) to the double bonds of the diene in the presence of a suitable catalyst, such as a nickel complex. The reaction conditions typically include elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: Undecanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Undecanedinitrile has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including polymers and pharmaceuticals.

    Materials Science: this compound is used in the preparation of specialty polymers and resins with unique properties.

    Biological Studies: It is employed in the synthesis of bioactive compounds for medicinal chemistry research.

    Industrial Applications: The compound is used in the production of plasticizers, adhesives, and coatings.

Mechanism of Action

The mechanism of action of undecanedinitrile depends on the specific chemical reactions it undergoes. For example, during hydrolysis, the nitrile groups are converted to carboxylic acids through nucleophilic attack by water molecules. In reduction reactions, the nitrile groups are hydrogenated to form primary amines. These transformations involve various molecular targets and pathways, including nucleophilic addition and catalytic hydrogenation .

Comparison with Similar Compounds

Undecanedinitrile can be compared with other dinitriles such as:

    Decanedinitrile (1,8-dicyanooctane): Similar structure but with a shorter hydrocarbon chain.

    Dodecanedinitrile (1,10-dicyanodecane): Similar structure but with a longer hydrocarbon chain.

    Adiponitrile (1,4-dicyanobutane): A shorter dinitrile commonly used in the production of nylon-6,6.

Uniqueness: this compound’s unique chain length and the presence of two nitrile groups make it a versatile intermediate for synthesizing a variety of compounds with specific properties. Its applications in both organic synthesis and materials science highlight its importance in research and industry .

Properties

IUPAC Name

undecanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIQQQYKUPBYSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC#N)CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60289753
Record name Undecanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71172-36-6
Record name Undecanedinitrile
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Undecanedinitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Undecanedinitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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